molecular formula C26H24FN5O3 B12372835 PI3K-IN-52

PI3K-IN-52

Cat. No.: B12372835
M. Wt: 473.5 g/mol
InChI Key: KOVMNYOKQJCSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoinositide 3-kinase inhibitor 52 (PI3K-IN-52) is a small-molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) family, specifically the alpha isoform. The PI3K pathway is crucial in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is often associated with cancer and other diseases. This compound has shown promise in preclinical studies for its potential therapeutic applications in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-52 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

    Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization.

    Coupling Reactions: The final step usually involves coupling the intermediate with specific functional groups to form the active this compound compound. This step may require catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-52 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

PI3K-IN-52 has a wide range of scientific research applications, including:

    Oncology: The compound is extensively studied for its potential in cancer therapy. It has shown efficacy in inhibiting tumor growth and proliferation by targeting the PI3K pathway.

    Cell Biology: this compound is used to study cellular processes such as cell growth, survival, and metabolism. It helps in understanding the role of the PI3K pathway in these processes.

    Drug Development: The compound serves as a lead molecule for developing new PI3K inhibitors with improved efficacy and safety profiles.

    Neurodegenerative Diseases: Research has explored the potential of this compound in treating neurodegenerative diseases by modulating the PI3K pathway.

Mechanism of Action

PI3K-IN-52 exerts its effects by inhibiting the activity of the PI3K enzyme, specifically the alpha isoform. The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule. This reduction in PIP3 levels results in the downregulation of downstream signaling pathways, including the AKT/mTOR pathway, which is crucial for cell growth and survival. By inhibiting these pathways, this compound can induce apoptosis and inhibit cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Alpelisib: A PI3K alpha-specific inhibitor approved for the treatment of breast cancer.

    Idelalisib: A PI3K delta-specific inhibitor used in the treatment of certain hematologic malignancies.

    Copanlisib: A pan-class I PI3K inhibitor used for treating relapsed follicular lymphoma.

Uniqueness of PI3K-IN-52

This compound is unique in its selectivity and potency towards the PI3K alpha isoform. This selectivity reduces off-target effects and improves its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable candidate for further development in cancer therapy.

Properties

Molecular Formula

C26H24FN5O3

Molecular Weight

473.5 g/mol

IUPAC Name

(2-fluorophenyl)-[2-methoxy-5-[4-methyl-8-(oxan-4-yloxy)quinazolin-6-yl]pyridin-3-yl]diazene

InChI

InChI=1S/C26H24FN5O3/c1-16-20-11-17(13-24(25(20)30-15-29-16)35-19-7-9-34-10-8-19)18-12-23(26(33-2)28-14-18)32-31-22-6-4-3-5-21(22)27/h3-6,11-15,19H,7-10H2,1-2H3

InChI Key

KOVMNYOKQJCSAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=N1)OC3CCOCC3)C4=CC(=C(N=C4)OC)N=NC5=CC=CC=C5F

Origin of Product

United States

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